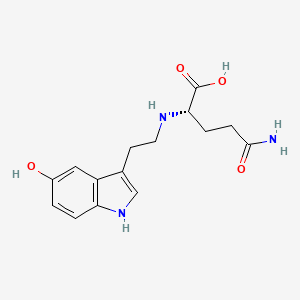
(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an amino acid precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific pH levels, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Hydroxytryptophan: A precursor to serotonin with an indole structure.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(2S)-5-amino-2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O4/c16-14(20)4-3-13(15(21)22)17-6-5-9-8-18-12-2-1-10(19)7-11(9)12/h1-2,7-8,13,17-19H,3-6H2,(H2,16,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
RWKDEWPBCQCBFB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



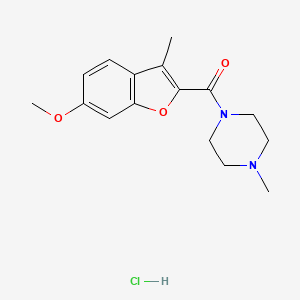

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
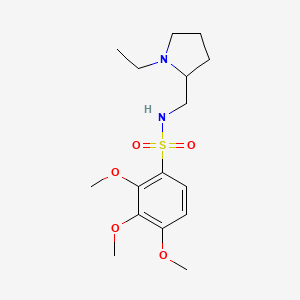
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
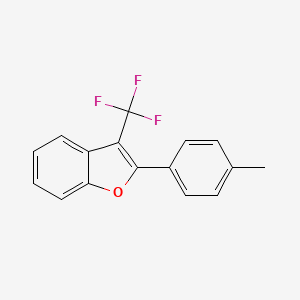


![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
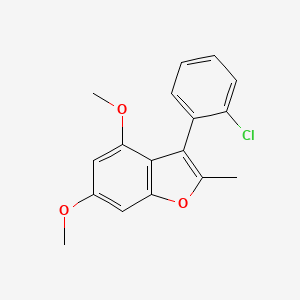
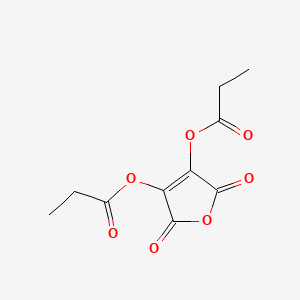
![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
